molecular formula C13H10BrN3O B3320755 6-(Benzyloxy)-8-bromo-[1,2,4]triazolo[1,5-a]pyridine CAS No. 1262133-30-1

6-(Benzyloxy)-8-bromo-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B3320755
CAS No.: 1262133-30-1
M. Wt: 304.14 g/mol
InChI Key: CTWJTOYZRNZVKT-UHFFFAOYSA-N
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Description

6-(Benzyloxy)-8-bromo-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The presence of a benzyloxy group and a bromine atom in the structure enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Benzyloxy)-8-bromo-[1,2,4]triazolo[1,5-a]pyridine typically involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This method is catalyst-free and additive-free, making it an eco-friendly approach. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound . The reaction conditions are generally mild, and the process demonstrates good functional group tolerance and high yields.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the scalable nature of the microwave-mediated synthesis suggests that it could be adapted for larger-scale production. The use of microwave irradiation can significantly reduce reaction times and improve efficiency, making it a viable option for industrial applications.

Chemical Reactions Analysis

Types of Reactions

6-(Benzyloxy)-8-bromo-[1,2,4]triazolo[1,5-a]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to yield various oxidation states and products.

    Condensation Reactions: The triazolopyridine ring can participate in condensation reactions with other compounds to form larger, more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. The reaction conditions typically involve mild temperatures and solvents like ethanol or dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce various oxidized forms of the compound.

Scientific Research Applications

6-(Benzyloxy)-8-bromo-[1,2,4]triazolo[1,5-a]pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(Benzyloxy)-8-bromo-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor for various enzymes and receptors, such as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors . These interactions can modulate biological processes and lead to therapeutic effects, such as anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-(Benzyloxy)-8-bromo-[1,2,4]triazolo[1,5-a]pyridine include other triazolopyridine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the benzyloxy group and bromine atom enhances its potential as a versatile building block in synthetic chemistry and as a candidate for drug development.

Properties

IUPAC Name

8-bromo-6-phenylmethoxy-[1,2,4]triazolo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrN3O/c14-12-6-11(7-17-13(12)15-9-16-17)18-8-10-4-2-1-3-5-10/h1-7,9H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTWJTOYZRNZVKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CN3C(=NC=N3)C(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201206154
Record name 8-Bromo-6-(phenylmethoxy)[1,2,4]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201206154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262133-30-1
Record name 8-Bromo-6-(phenylmethoxy)[1,2,4]triazolo[1,5-a]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1262133-30-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Bromo-6-(phenylmethoxy)[1,2,4]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201206154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Benzyloxy)-8-bromo-[1,2,4]triazolo[1,5-a]pyridine
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6-(Benzyloxy)-8-bromo-[1,2,4]triazolo[1,5-a]pyridine
Reactant of Route 3
6-(Benzyloxy)-8-bromo-[1,2,4]triazolo[1,5-a]pyridine
Reactant of Route 4
6-(Benzyloxy)-8-bromo-[1,2,4]triazolo[1,5-a]pyridine
Reactant of Route 5
6-(Benzyloxy)-8-bromo-[1,2,4]triazolo[1,5-a]pyridine
Reactant of Route 6
6-(Benzyloxy)-8-bromo-[1,2,4]triazolo[1,5-a]pyridine

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